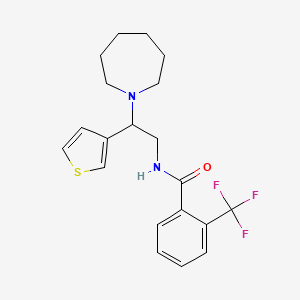
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H23F3N2OS and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide, identified by its CAS number 954714-32-0, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Azepane ring : A seven-membered nitrogen-containing ring.
- Thiophene moiety : A five-membered ring containing sulfur.
- Trifluoromethyl group : A carbon atom bonded to three fluorine atoms, enhancing lipophilicity and biological activity.
The molecular formula is C20H23F3N2OS with a molecular weight of 396.47 g/mol.
Preliminary studies indicate that this compound functions primarily as an inhibitor of histone deacetylases (HDACs) . HDAC inhibitors are known to play crucial roles in cancer therapy by inducing cell cycle arrest and apoptosis in cancer cells .
Potential Mechanisms:
- HDAC Inhibition : Leads to increased acetylation of histones, affecting gene expression related to cell proliferation and survival.
- Receptor Modulation : The compound may interact with various cellular receptors involved in signaling pathways, which could elucidate its pharmacological profile.
Biological Activity and Therapeutic Applications
The compound's biological activity has been explored in several contexts:
1. Cancer Therapy
- Case Study : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating HDAC activity. This positions it as a candidate for further development as an anticancer agent .
2. Anticonvulsant Activity
- Research Findings : Related compounds within the benzamide class have shown potential as anticonvulsants targeting T-type calcium channels, suggesting that this compound might share similar properties . Further investigations are warranted to explore this potential.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound against other structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide | Contains thiophene and trifluoromethyl groups | HDAC inhibitor |
| DS2OMe | Contains thiophene and benzamide moieties | Selective ligand for GABAA receptors |
| TAK-715 | Benzamide scaffold with different substitutions | Inhibitor of p38 MAP kinase |
| N-(4-Nitro-phenyl)-benzamide | Benzamide core with nitro substitution | Anticancer activity |
This table illustrates how structural modifications can influence biological activity, emphasizing the significance of the azepane and thiophene groups in the target compound's pharmacological properties.
Propriétés
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2OS/c21-20(22,23)17-8-4-3-7-16(17)19(26)24-13-18(15-9-12-27-14-15)25-10-5-1-2-6-11-25/h3-4,7-9,12,14,18H,1-2,5-6,10-11,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAJSQLJZBVPHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














